methyl {7-[2-(diethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Overview
Description
Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is an organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is notable for its fluorescent properties, making it useful in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[2-(diethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and diethylaminoethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 7-hydroxy-4-methylcoumarin is reacted with diethylaminoethyl chloride under reflux conditions to form the intermediate 7-(diethylamino)-4-methylcoumarin. This intermediate is then esterified with methyl chloroacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted coumarins.
Scientific Research Applications
Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Fluorescent Probes: Used as a fluorescent probe in biochemical assays due to its strong fluorescence.
Biological Studies: Employed in studying enzyme activities and cellular processes.
Medical Research: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industrial Applications: Utilized in the production of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of methyl {7-[2-(diethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves:
Fluorescence: The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful in fluorescence microscopy and spectroscopy.
Biological Interactions: It interacts with biological molecules such as proteins and nucleic acids, altering their functions and enabling the study of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-4-methylcoumarin: Similar structure but lacks the ester group.
Coumarin 1: Another coumarin derivative with different substituents.
Fluorescein: A widely used fluorescent dye with different structural features.
Uniqueness
Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific combination of functional groups, which confer distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring precise fluorescence characteristics and chemical versatility.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its properties in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 2-[7-[2-(diethylamino)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-5-20(6-2)17(21)11-25-13-7-8-14-12(3)15(10-18(22)24-4)19(23)26-16(14)9-13/h7-9H,5-6,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYJVAWGWVQVKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.